[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Description
The compound [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate (hereafter referred to as the target compound) is a synthetic indole derivative characterized by a 5-chloro-2-oxoindole core substituted with a 4-chlorophenylmethyl group at the N1 position and a 3-chloropropanoate ester at the C3 imine position (Figure 1). Its IUPAC name and structural details are confirmed by supplier data, which list synonyms such as AKOS005082232 and 1G-338S . The compound is available for research purposes, though its specific biological applications remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O3/c19-8-7-16(24)26-22-17-14-9-13(21)5-6-15(14)23(18(17)25)10-11-1-3-12(20)4-2-11/h1-6,9H,7-8,10H2/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYGOHHVEFDQRP-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C17H15Cl2N2O3
- Molecular Weight : 392.22 g/mol
- LogP : 4.5 (indicating lipophilicity)
The presence of chlorine atoms and an indole structure contributes to its biological properties, making it a candidate for various pharmacological studies.
Research indicates that [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate may exert its effects through several mechanisms:
- Inhibition of Protein Aggregation : The compound has shown potential in inhibiting the aggregation of proteins associated with neurodegenerative diseases, such as tau and alpha-synuclein. This inhibition can reduce cellular toxicity and promote neuronal health.
- Neuroprotective Effects : Studies have suggested that this compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and inflammation, further contributing to its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate:
- Study on Neuroprotection : A study conducted on neuronal cell cultures demonstrated that treatment with the compound significantly increased cell survival rates under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
- In Vivo Studies : Animal models treated with this compound showed reduced behavioral deficits associated with neurodegeneration, indicating that it may have translational potential for treating cognitive impairments linked to synucleinopathies.
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity :
- Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents.
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Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Indole derivatives are known to exhibit antibacterial and antifungal properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. Indole derivatives have been linked to the modulation of inflammatory pathways, indicating that they may be useful in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of indole derivatives demonstrated that compounds structurally similar to [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate showed significant inhibition of growth in various cancer cell lines, including breast and lung cancer cells. The study emphasized the need for further exploration of the structure–activity relationship to optimize efficacy.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial properties of indole derivatives. The study found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents.
Industrial Applications
Beyond medicinal uses, [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate could find applications in:
- Agricultural Chemistry : Potential use as a pesticide or fungicide given its biological activity against microbial pathogens.
- Chemical Synthesis : As a building block in organic synthesis for developing new pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
(a) LDN-57444 ([(Z)-[5-Chloro-1-[(2,5-Dichlorophenyl)methyl]-2-Oxoindol-3-ylidene]amino] Acetate)
- Structural Differences: N1 Substituent: 2,5-Dichlorophenylmethyl (vs. 4-chlorophenylmethyl in the target compound). Ester Group: Acetate (vs. 3-chloropropanoate).
- Functional Implications: The 2,5-dichloro substitution may sterically hinder receptor binding compared to the 4-chloro analog.
- Biological Context : LDN-57444 is a proteasome inhibitor used in studies of retinal degeneration, suggesting the indole scaffold’s relevance in enzyme modulation .
(b) Thioxothiazolidinone Derivative (5-[(Z)-5-Chloro-2-Oxoindolin-3-ylidene]-3-{(E)-[(4-Hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one)
- Structural Differences: C3 Substituent: A thioxothiazolidinone ring conjugated with a 4-hydroxyphenyl imine group (vs. 3-chloropropanoate).
- The absence of an ester group may reduce metabolic degradation compared to the target compound .
Ester Group Modifications
(a) Ethyl 3-Chloropropanoate Derivatives
describes a pyrazole-based compound with a similar 3-chloropropanoate ester but distinct heterocyclic substituents.
- Structural Differences :
- Backbone : Pyrazole rings (vs. indole core).
- Substituents : Bis(4-chloro-3-ethyl-1-methylpyrazole) groups.
- Functional Implications: The pyrazole backbone may confer different electronic properties, affecting reactivity and binding.
(a) Giripladib (4-[3-[5-Chloro-1-(Diphenylmethyl)-2-[2-[[[2-(Trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic Acid)
- Structural Differences :
- N1 Substituent : Bulky diphenylmethyl group (vs. 4-chlorophenylmethyl).
- C3 Substituent : A sulfonamide-linked trifluoromethylbenzyl group (vs. ester).
- Functional Implications: The diphenylmethyl group enhances steric bulk, likely improving target specificity but reducing solubility.
- Biological Context : Giripladib is used for arthritis treatment, highlighting the therapeutic versatility of modified indole derivatives .
Comparative Data Table
Q & A
Q. What are the recommended methods for synthesizing [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate?
Synthesis typically involves multi-step organic reactions, including condensation, chlorination, and esterification. A common approach involves reacting 5-chloroindole derivatives with 4-chlorobenzyl halides under basic conditions to form the indole core, followed by Schiff base formation with a 3-chloropropanoate precursor. Microwave-assisted synthesis (e.g., ) can enhance reaction efficiency. Purity is confirmed via HPLC and NMR spectroscopy .
Q. How is the Z-configuration of the compound confirmed experimentally?
The Z-configuration is determined using X-ray crystallography. Single-crystal diffraction data are refined with software like SHELXL ( ), which resolves bond angles and spatial arrangements. For example, Acta Crystallographica reports ( ) detail analogous compounds’ structures, highlighting the use of SHELX for validating stereochemistry .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) and fragmentation pattern validation.
- X-ray Diffraction : To resolve crystal packing and stereochemical details ( ).
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the proteasome inhibitory activity of this compound?
Structure-activity relationship (SAR) studies are essential. Modifying the chlorophenyl or oxoindole moieties (e.g., introducing electron-withdrawing groups) may enhance binding to proteasome active sites. In vivo models ( ) use intravitreal injections in rats to assess efficacy, requiring cross-validation with in vitro enzymatic assays (e.g., chymotrypsin-like activity inhibition) .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Discrepancies may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Researchers should:
Q. How can computational methods guide the design of derivatives with improved selectivity?
Molecular docking (e.g., AutoDock Vina) predicts interactions with proteasome subunits (e.g., β5 subunit). Density functional theory (DFT) calculations optimize electronic properties, while QSAR models correlate structural features (e.g., halogen substitution) with inhibitory constants (Ki). PubChem data ( ) provide reference scaffolds for comparative analysis .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
